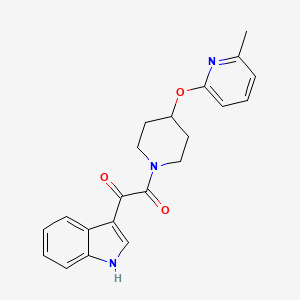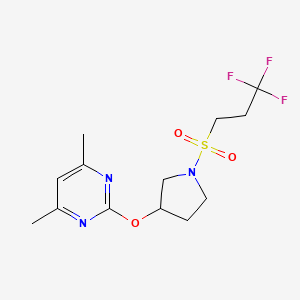![molecular formula C14H18N4O4 B2534722 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide CAS No. 921490-20-2](/img/structure/B2534722.png)
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is an intriguing compound with a distinct structure belonging to the pyridopyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide generally involves the following key steps:
Starting Material: The synthesis begins with the preparation of the core pyridopyrimidine scaffold.
Methoxylation: Introduction of the methoxy group at the 5-position is typically achieved using methanol in the presence of a suitable catalyst.
Acylation: The N-propylacetamide moiety is introduced through acylation reactions, utilizing propylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimizations to increase yield and purity. Continuous flow reactors and automation are often employed to maintain consistent reaction conditions and minimize human error.
化学反应分析
Types of Reactions
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride, leading to reduced forms of the compound.
Substitution: The methoxy group can be replaced with other substituents under specific conditions using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products Formed
The major products depend on the specific reaction:
Oxidation: Oxidized analogs with increased electronegativity.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: New derivatives with different functional groups replacing the methoxy group.
科学研究应用
Chemistry
This compound is studied for its unique reactivity and potential as a building block in complex organic synthesis.
Biology
In biological research, it is evaluated for its interactions with biological macromolecules, particularly in the context of enzyme inhibition and receptor binding.
Medicine
Medicinally, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide has been explored for its potential as an anticancer agent, owing to its ability to interact with specific cellular pathways.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its potential in polymer chemistry for the development of novel materials.
作用机制
The compound exerts its effects primarily through interaction with molecular targets, such as enzymes and receptors. Its mechanism often involves:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their function.
Modulating Pathways: It can alter signaling pathways by interacting with specific proteins, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds in the pyridopyrimidine class include:
2-(5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-acetamide
1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3-yl acetamide
Uniqueness
The presence of the N-propylacetamide group and the specific methoxy substitution confer unique reactivity and biological activity profiles to 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide. This makes it a valuable compound for diverse scientific investigations.
属性
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h5,7H,4,6,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKCJOMWYLSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B2534646.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2534649.png)


![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)

![ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2534656.png)
![N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide](/img/structure/B2534658.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
